![molecular formula C5H9FO3 B1474685 2-Fluoro-4-methoxybutanoic acid CAS No. 1781339-10-3](/img/structure/B1474685.png)
2-Fluoro-4-methoxybutanoic acid
Overview
Description
2-Fluoro-4-methoxybutanoic acid (FMB) is an organic compound that has been investigated for its potential applications in a variety of scientific fields. It is a four-carbon molecule with a fluorine atom attached to the second carbon, and a methoxy group attached to the fourth carbon. FMB has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Stereoselective Synthesis and Applications in Organic Chemistry
Research has focused on the stereoselective synthesis of γ-fluorinated α-amino acids, leveraging compounds like 2-Fluoro-4-methoxybutanoic acid for the synthesis of enantiomerically enriched fluorinated amino acids. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their ability to influence biological activity through the introduction of fluorine atoms (Laue, Kröger, Wegelius, & Haufe, 2000).
Material Science and Electrochemistry
In the realm of materials science, partially fluorinated ethers based on 2-Fluoro-4-methoxybutanoic acid derivatives have been utilized to enhance the performance of lithium-ion batteries. These compounds contribute to the formulation of electrolytes that offer improved oxidative durability, thermal stability, and electrochemical performance at high voltages, making them suitable for next-generation energy storage technologies (Kim et al., 2017).
Biotechnological Prospects
Fluorinated compounds, including those derived from 2-Fluoro-4-methoxybutanoic acid, are increasingly significant in biotechnology. The unique properties conferred by fluorine atoms, such as enhanced stability and binding specificity, are being explored for the development of novel biocatalytic processes and the production of fluorinated biomolecules. This includes the biocatalytic synthesis of fluorinated organic acids, which opens new avenues for the production of value-added chemicals and pharmaceuticals through environmentally friendly methodologies (Carvalho & Oliveira, 2017).
Medical Imaging and Diagnostics
The development of fluorine-18 labeled radiopharmaceuticals based on fluorinated butanoic acid derivatives represents a significant advance in the field of medical imaging. These compounds, including (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid, are being investigated as potential agents for positron emission tomography (PET) imaging of prostate cancer, demonstrating the critical role of fluorinated compounds in enhancing diagnostic accuracy and patient care (Graham et al., 2013).
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxybutanoic acid is not provided in the search results. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used.
Safety and Hazards
properties
IUPAC Name |
2-fluoro-4-methoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPCPVWRZASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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